molecular formula C5H8ClNO2 B2640000 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride CAS No. 1841081-26-2

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Cat. No. B2640000
CAS RN: 1841081-26-2
M. Wt: 149.57
InChI Key: PBONQQTYSBKKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, can be synthesized from N-boc-diallylamine . It is a solid substance with a molecular weight of 149.58 .


Synthesis Analysis

The synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride can be achieved through a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride. Its InChI code is 1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H/t4-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

A number of studies have detailed synthetic routes to create pyrrole derivatives, showcasing the versatility and importance of these compounds in organic chemistry. For example, pyrrolopyridine analogs of nalidixic acid were synthesized to explore their antibacterial activity, demonstrating the significance of pyrrole derivatives in medicinal chemistry (Toja et al., 1986). Another study presented a convenient procedure for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, highlighting the utility of pyrrole derivatives in the development of diverse chemical libraries (Ryabukhin et al., 2012).

Biological and Pharmacological Activities

Pyrrole derivatives have been studied for their various biological activities, including analgesic, antiinflammatory, and antileukemic effects. Research has shown that certain pyrrole-2-carboxylic acid derivatives exhibit significant analgesic and antiinflammatory properties, making them candidates for therapeutic applications (Muchowski et al., 1985). Additionally, derivatives such as 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) have been evaluated for their antileukemic activity, showcasing the potential of pyrrole compounds in cancer treatment (Ladurée et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBONQQTYSBKKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.